molecular formula C26H28N4O5 B12412345 CBP/p300-IN-15

CBP/p300-IN-15

Cat. No.: B12412345
M. Wt: 476.5 g/mol
InChI Key: VDINOEOOUILKFN-AKJBCIBTSA-N
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Description

CBP/p300-IN-15 is a potent inhibitor of the CREB-binding protein (CBP) and E1A-binding protein p300 (p300), which are transcriptional coactivators with intrinsic acetyltransferase activity. These proteins play critical roles in gene expression regulation, development, and diseases, particularly in cancer. This compound has shown significant potential in cancer research, particularly in targeting ovarian cancer cells .

Preparation Methods

The synthesis of CBP/p300-IN-15 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to obtain the final product.

Chemical Reactions Analysis

CBP/p300-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .

Scientific Research Applications

CBP/p300-IN-15 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of CBP and p300 in gene regulation. In biology, it helps elucidate the mechanisms of transcriptional regulation and chromatin remodeling. In medicine, this compound is being investigated for its potential as a therapeutic agent in cancer treatment, particularly in ovarian cancer. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis .

Mechanism of Action

CBP/p300-IN-15 exerts its effects by binding to the bromodomain of CBP and p300, thereby inhibiting their acetyltransferase activity. This inhibition prevents the acetylation of histones and other proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the bromodomains of CBP and p300, and the pathways involved are related to transcriptional regulation and chromatin remodeling .

Comparison with Similar Compounds

CBP/p300-IN-15 is unique in its high potency and selectivity for CBP and p300. Similar compounds include I-CBP112, which also targets the bromodomains of CBP and p300, and other inhibitors that target the acetyltransferase activity of these proteins. This compound stands out due to its strong inhibitory effects and potential therapeutic applications in cancer treatment .

Properties

Molecular Formula

C26H28N4O5

Molecular Weight

476.5 g/mol

IUPAC Name

1-methyl-3-[(5R)-3-[2-[(3R)-3-methyl-1,3,4,5-tetrahydro-2-benzazepin-2-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea

InChI

InChI=1S/C26H28N4O5/c1-16-7-8-17-5-3-4-6-19(17)14-29(16)22(31)15-30-23(32)26(35-25(30)34)12-11-18-13-20(9-10-21(18)26)28-24(33)27-2/h3-6,9-10,13,16H,7-8,11-12,14-15H2,1-2H3,(H2,27,28,33)/t16-,26-/m1/s1

InChI Key

VDINOEOOUILKFN-AKJBCIBTSA-N

Isomeric SMILES

C[C@@H]1CCC2=CC=CC=C2CN1C(=O)CN3C(=O)[C@]4(CCC5=C4C=CC(=C5)NC(=O)NC)OC3=O

Canonical SMILES

CC1CCC2=CC=CC=C2CN1C(=O)CN3C(=O)C4(CCC5=C4C=CC(=C5)NC(=O)NC)OC3=O

Origin of Product

United States

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